molecular formula C14H10N2O B110671 N-Nitroso-5H-dibenz(b,f)azepine CAS No. 38652-29-8

N-Nitroso-5H-dibenz(b,f)azepine

Cat. No.: B110671
CAS No.: 38652-29-8
M. Wt: 222.24 g/mol
InChI Key: XRCKQYSYMGZJSG-UHFFFAOYSA-N
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Description

N-Nitroso-5H-dibenz(b,f)azepine, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Nitroso-5H-dibenz(b,f)azepine (CAS Number: 38652-29-8) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its synthesis, antioxidant properties, potential carcinogenic effects, and relevance in drug development.

This compound has a molecular formula of C14H10N2OC_{14}H_{10}N_2O and a molecular weight of 222.24 g/mol. It is categorized under nitroso compounds and is often associated with various pharmaceutical applications, particularly as an impurity in certain medications.

Synthesis and Antioxidant Properties

Recent studies have explored the synthesis of derivatives of 5H-dibenz(b,f)azepine, which have shown varying degrees of biological activity. For instance, a series of compounds synthesized from 5H-dibenz(b,f)azepine demonstrated significant antioxidant properties. The antioxidant activity was evaluated using several assays, including:

  • DPPH Radical Scavenging
  • Inhibition of Lipid Peroxidation
  • Reducing Power Assays

Among the synthesized derivatives, those containing substituted aminophenols exhibited predominant antioxidant activities, indicating their potential therapeutic applications in oxidative stress-related conditions .

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
Compound 2a45%50%
Compound 2b60%65%
Compound 2c30%40%

Carcinogenic Potential

N-Nitroso compounds, including this compound, are recognized for their carcinogenic potential. The presence of nitrosamines in pharmaceuticals has led to significant health concerns, prompting recalls and regulatory scrutiny. A study highlighted that nearly half of the tested pharmaceutical compounds could form nitrosamines under certain conditions, raising alarms about their safety profiles .

The mechanism behind the carcinogenicity involves metabolic activation leading to DNA damage. Research indicates that nitrosamines can induce mutations and contribute to tumorigenesis, necessitating rigorous testing in drug development processes .

Biological Activity in Drug Development

The relevance of this compound extends to its role as an impurity in drug formulations. Its detection has prompted regulatory bodies to enforce stricter guidelines on the acceptable levels of nitrosamines in pharmaceuticals. For example, the FDA has identified several nitrosamine impurities that pose risks to patients, leading to recalls of affected medications .

Furthermore, ongoing research aims to understand how these compounds interact with biological systems. In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs containing such impurities. These studies are crucial for assessing the safety and efficacy of new pharmaceutical agents .

Case Studies

  • Anticonvulsant Activity : A study synthesized various derivatives from 5H-dibenz(b,f)azepine and evaluated their anticonvulsant properties. Some derivatives showed comparable activity to standard anticonvulsants like carbamazepine while also exhibiting significant antioxidant effects .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial potential of synthesized dibenzazepine derivatives against various bacterial strains. Certain compounds demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting their utility as therapeutic agents in treating infections related to neurological disorders .

Scientific Research Applications

Pharmaceutical Applications

N-Nitroso-5H-dibenz(b,f)azepine is primarily recognized for its role as an impurity in certain pharmaceutical formulations. Its association with drugs such as carbamazepine has prompted investigations into its presence and effects on drug safety.

  • Drug Development : The compound is utilized in the Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings with the FDA. It plays a crucial role in toxicity studies of drug formulations to ensure compliance with safety standards .
  • Quality Control : During the commercial production of pharmaceuticals, this compound is monitored as part of quality control measures to detect potential nitrosamine impurities that can pose health risks .

Toxicological Studies

The presence of nitrosamines, including this compound, has raised significant concerns due to their carcinogenic potential. Research has highlighted the need for rigorous risk assessments in pharmaceutical products.

  • Risk Assessment Framework : A study published in 2022 emphasized the necessity of incorporating nitrosation assays into drug development processes to identify potential nitrosamine formation early . This proactive approach aims to prevent unexpected findings that could lead to drug recalls.
  • Carcinogenic Risks : The compound's classification as a nitrosamine aligns it with other known carcinogens, necessitating thorough evaluation during drug formulation to mitigate long-term health risks associated with exposure .

Analytical Chemistry

The analytical detection and quantification of this compound are critical for ensuring drug safety.

  • Chromatographic Techniques : High-resolution supercritical fluid chromatography (SFC) coupled with mass spectrometry has been employed to analyze nitrosamines in pharmaceuticals. This method allows for the detection of various nitrosated compounds formed during the degradation of active pharmaceutical ingredients (APIs) .
  • Standard Reference Material : this compound serves as a reference standard in analytical laboratories for evaluating the presence of nitrosamines in drug formulations, thus aiding regulatory compliance and safety assessments .

Case Studies and Research Findings

Several studies have documented the implications of this compound within pharmaceutical contexts:

Study TitleFindingsImplications
Risk assessment for nitrosated pharmaceuticalsIdentified 49.3% of tested APIs formed NOCs, including N-Nitroso compoundsHighlights the need for improved screening protocols in drug development
Analysis of nitrosamine impuritiesDocumented recalls due to NDMA contamination; emphasized root causes related to manufacturing processesStresses the importance of understanding nitrosamine formation conditions

Properties

IUPAC Name

11-nitrosobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKQYSYMGZJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959494
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38652-29-8
Record name N-Nitrosodibenzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Nitroso-5H-dibenz(b,f)azepine
N-Nitroso-5H-dibenz(b,f)azepine
N-Nitroso-5H-dibenz(b,f)azepine
N-Nitroso-5H-dibenz(b,f)azepine
N-Nitroso-5H-dibenz(b,f)azepine
N-Nitroso-5H-dibenz(b,f)azepine

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